2-(Piperidin-4-yl)isoindolin-1-one
Overview
Description
2-(Piperidin-4-yl)isoindolin-1-one is a chemical compound with the molecular formula C14H18N2O It is characterized by a piperidine ring attached to an isoindolinone structure
Preparation Methods
The synthesis of 2-(Piperidin-4-yl)isoindolin-1-one typically involves the reaction of piperidine derivatives with isoindolinone precursors. One common synthetic route includes the condensation of piperidine with phthalic anhydride, followed by cyclization to form the isoindolinone ring. The reaction conditions often require the use of solvents such as toluene or ethanol and catalysts like sulfuric acid or phosphoric acid to facilitate the cyclization process .
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
2-(Piperidin-4-yl)isoindolin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon (Pd/C) to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents like bromoethane or chloroform can introduce new functional groups.
Cyclization: The compound can undergo intramolecular cyclization to form more complex heterocyclic structures under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
2-(Piperidin-4-yl)isoindolin-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, its interaction with neurotransmitter receptors could be explored for potential neurological applications .
Comparison with Similar Compounds
2-(Piperidin-4-yl)isoindolin-1-one can be compared with other similar compounds, such as:
Piperidine: A simple heterocyclic amine widely used in organic synthesis and drug development.
Isoindolinone: A core structure in many biologically active molecules, known for its versatility in chemical reactions.
Roluperidone: A compound with a similar piperidine-isoindolinone structure, studied for its potential antipsychotic effects.
The uniqueness of this compound lies in its combined piperidine and isoindolinone moieties, which confer distinct chemical and biological properties, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-piperidin-4-yl-3H-isoindol-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13-12-4-2-1-3-10(12)9-15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIIHUTUQILHWCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CC3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10572723 | |
Record name | 2-(Piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59791-82-1 | |
Record name | 2-(Piperidin-4-yl)-2,3-dihydro-1H-isoindol-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10572723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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